![molecular formula C13H16N2 B1325179 3-(Piperidin-1-ylmethyl)benzonitrile CAS No. 857284-22-1](/img/structure/B1325179.png)
3-(Piperidin-1-ylmethyl)benzonitrile
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Overview
Description
“3-(Piperidin-1-ylmethyl)benzonitrile” is a chemical compound with the molecular formula C13H16N2 . It has a molecular weight of 200.28 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-(Piperidin-1-ylmethyl)benzonitrile” consists of 13 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The molecule contains a total of 36 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 nitrile (aromatic), 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications
Antimicrobial Research
3-(Piperidin-1-ylmethyl)benzonitrile: is also instrumental in antimicrobial research. Its modification can lead to the discovery of new antimicrobial agents capable of combating resistant strains of bacteria and fungi. This research is vital in the ongoing fight against antibiotic resistance.
Each of these applications demonstrates the versatility and importance of 3-(Piperidin-1-ylmethyl)benzonitrile in scientific research, particularly in the pharmaceutical industry . The compound’s ability to be tailored for specific biological activities makes it a valuable asset in drug discovery and development.
Safety and Hazards
The safety data sheet for a similar compound, “4-(Piperidin-1-ylmethyl)benzonitrile”, suggests that it is harmful if swallowed or in contact with skin . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, ensure adequate ventilation, and avoid dust formation . The container should be kept tightly closed in a dry and well-ventilated place .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-(Piperidin-1-ylmethyl)benzonitrile” and similar compounds may continue to be an area of interest in future research.
properties
IUPAC Name |
3-(piperidin-1-ylmethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEDWGWXCBQZJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292284 |
Source
|
Record name | 3-(1-Piperidinylmethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylmethyl)benzonitrile | |
CAS RN |
857284-22-1 |
Source
|
Record name | 3-(1-Piperidinylmethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857284-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Piperidinylmethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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